molecular formula C20H20ClNO3S B2667098 1-butyl-6-chloro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 899217-60-8

1-butyl-6-chloro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2667098
CAS No.: 899217-60-8
M. Wt: 389.89
InChI Key: CGBVEEHZLDKCNU-UHFFFAOYSA-N
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Description

1-Butyl-6-chloro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic derivative of the 1,4-dihydroquinolin-4-one scaffold, a structural motif prevalent in antimicrobial and pharmacological agents. Its core structure includes:

  • A 1-butyl group at position 1, enhancing lipophilicity and membrane penetration.
  • A 6-chloro substituent at position 6, a common feature in quinolones for antibacterial activity.
  • A 4-methylbenzenesulfonyl group at position 3, introducing strong electron-withdrawing properties that may influence target binding .

Properties

IUPAC Name

1-butyl-6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c1-3-4-11-22-13-19(20(23)17-12-15(21)7-10-18(17)22)26(24,25)16-8-5-14(2)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBVEEHZLDKCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-chloro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the butyl group: Alkylation of the quinoline core with butyl halides under basic conditions.

    Chlorination: Introduction of the chlorine atom using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-chloro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-6-chloro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs, emphasizing substituent effects:

Compound Name Position 1 Position 3 Position 6 Key Biological Activity Reference
Target Compound 1-Butyl 4-Methylbenzenesulfonyl Chloro Inferred antibacterial activity
APDQ230122 () N/A 3-Acyl-2-phenylamino N/A Anti-pneumococcal (peptidoglycan inhibition)
1-(4-Chlorobenzyl)-6-ethoxy-3-(4-isopropylbenzenesulfonyl)-4(1H)-quinolinone () 4-Chlorobenzyl 4-Isopropylbenzenesulfonyl Ethoxy Not reported; ethoxy may enhance lipophilicity
1-Butyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (Compound 80, ) 1-Butyl Naphthalene-1-carbonyl H Synthetic intermediate; no activity data
1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one () 2-Chlorobenzyl 4-Isopropylbenzenesulfonyl Methoxy Structural analog; methoxy may alter solubility

Key Observations

Position 1 Substituents: The 1-butyl group in the target compound contrasts with benzyl () or pentyl (compound 81, ) chains.

Position 3 Modifications :

  • The 4-methylbenzenesulfonyl group in the target compound is a stronger electron-withdrawing group than the acyl (APDQ230122) or naphthalene carbonyl (compound 80) groups. This may increase binding affinity to bacterial enzymes like DNA gyrase or topoisomerase IV .
  • 4-Isopropylbenzenesulfonyl () introduces steric bulk compared to the target’s 4-methyl group, which could reduce target accessibility .

Position 6 Substituents: The 6-chloro group in the target compound is associated with enhanced antibacterial activity in quinolones, whereas 6-ethoxy () or 6-methoxy () substituents may shift activity toward Gram-positive bacteria due to altered pharmacokinetics .

SAR Insights :

  • Electron-withdrawing groups at position 3 (e.g., sulfonyl) improve stability and enzyme inhibition compared to electron-donating groups (e.g., methoxybenzoyl in compound 93) .
  • Halogenation at position 6 (Cl, F) is critical for intercalating into DNA-enzyme complexes in quinolones, suggesting the target compound may share this mechanism .

Biological Activity

1-butyl-6-chloro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H20ClN1O2S
  • Molecular Weight : 353.87 g/mol

The presence of a chloro group and a sulfonyl moiety suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially mitigating oxidative stress in cells.
  • Antimicrobial Properties : Some studies have indicated that this compound could exhibit antimicrobial activity against various pathogens.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects on cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)8.9

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound shows promise as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These results indicate that the compound possesses varying degrees of antibacterial activity, which could be explored further for therapeutic applications.

Study 1: Anticancer Efficacy

A study conducted by Sivaramkumar et al. (2010) investigated the effects of this compound on tumor growth in vivo using mouse models. The results showed a significant reduction in tumor size and weight compared to control groups, supporting its potential as an anticancer agent.

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial efficacy, researchers tested the compound against clinical isolates of bacteria. The findings revealed that it effectively inhibited the growth of resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

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